molecular formula C19H30O3 B1598620 Dodecyl 2-hydroxybenzoate CAS No. 1160-35-6

Dodecyl 2-hydroxybenzoate

Cat. No.: B1598620
CAS No.: 1160-35-6
M. Wt: 306.4 g/mol
InChI Key: CJYBKFFVXWWBMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 2-hydroxybenzoate can be synthesized through the esterification of dodecanol with 2-hydroxybenzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated and maintained at a specific temperature to optimize the yield. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester .

Chemical Reactions Analysis

Types of Reactions: Dodecyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dodecyl 2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl 2-hydroxybenzoate is primarily related to its surfactant properties. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction can enhance the delivery of drugs across cell membranes or disrupt microbial cell walls, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature .

Comparison with Similar Compounds

    Dodecyl 4-hydroxybenzoate: Another ester of dodecanol and hydroxybenzoic acid, but with the hydroxyl group in the para position.

    Methyl 2-hydroxybenzoate:

    Ethyl 2-hydroxybenzoate:

Uniqueness: Dodecyl 2-hydroxybenzoate is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and stability, such as in drug delivery systems and cosmetic formulations. Its ability to interact with lipid bilayers and alter membrane properties sets it apart from shorter-chain esters .

Properties

IUPAC Name

dodecyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYBKFFVXWWBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388738
Record name Dodecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160-35-6
Record name Dodecyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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